molecular formula C7H14ClNO2 B6251959 methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride CAS No. 1354788-54-7

methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride

Cat. No. B6251959
CAS RN: 1354788-54-7
M. Wt: 179.6
InChI Key:
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Description

Methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride, also known as MCPH, is an organic compound that is used in various scientific and research applications. This compound is a derivative of the amino acid glycine, and it has a wide range of biochemical and physiological effects.

Mechanism of Action

Target of Action

Methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride, also known as methylphenidate, primarily targets the dopamine and norepinephrine transporters in the brain . These transporters play a crucial role in the reuptake of dopamine and norepinephrine, neurotransmitters that are involved in attention and alertness .

Mode of Action

Methylphenidate acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . By blocking the reuptake of these neurotransmitters, it increases their presence in the extraneuronal space, thereby prolonging their action . This leads to increased stimulation of the central nervous system, which can improve symptoms of attention deficit hyperactivity disorder (ADHD) and narcolepsy .

Biochemical Pathways

The primary biochemical pathway affected by methylphenidate is the dopaminergic and noradrenergic pathways in the brain . By inhibiting the reuptake of dopamine and norepinephrine, methylphenidate increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Pharmacokinetics

Methylphenidate is rapidly and extensively absorbed following oral administration . Due to extensive first-pass metabolism, its bioavailability is relatively low, approximately 30%, with large individual differences ranging from 11% to 52% . This means that the amount of methylphenidate that reaches systemic circulation intact after administration can vary significantly among individuals.

Result of Action

The increased presence of dopamine and norepinephrine in the brain results in improved attention, increased alertness, and decreased impulsivity . This makes methylphenidate effective in the management of ADHD, where these neurotransmitters are typically deficient .

Action Environment

The action of methylphenidate can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the absorption of the drug . Additionally, the presence of certain substances, such as alcohol, can interact with methylphenidate, potentially altering its effects .

Advantages and Limitations for Lab Experiments

Methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound, and it is relatively easy to synthesize. It is also relatively non-toxic, making it safer to use than some other compounds. The main limitation of this compound is that it is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

Methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride has a wide range of potential applications in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders. It could also be used to study the mechanisms of drug action and the effects of drugs on the nervous system. Additionally, this compound could be used to study the effects of drugs on the metabolism of other drugs. Furthermore, this compound could be used to study the effects of drugs on the immune system and to develop new immunotherapies. Finally, this compound could be used to study the effects of drugs on the cardiovascular system and to develop new treatments for cardiovascular diseases.

Synthesis Methods

Methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride is synthesized by the reaction of glycine and cyclopropanol in the presence of an acid catalyst, such as hydrochloric acid. The reaction produces a salt, which is then purified by recrystallization. This method is simple and efficient and can be used for large-scale production.

Scientific Research Applications

Methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride is used in various scientific and research applications, such as the study of enzyme inhibition, protein-ligand interactions, and drug metabolism. It is also used in the study of the effects of drugs on the nervous system and in the study of the mechanisms of drug action.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Methylamine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclopropane carboxylic acid is reacted with methylamine in ethanol to form methyl (2R)-2-amino-3-cyclopropylpropanoate.", "Step 2: Sodium cyanoborohydride is added to the reaction mixture to reduce the imine intermediate to the corresponding amine.", "Step 3: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of the target compound, methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride.", "Step 4: The hydrochloride salt is isolated by filtration and washed with water to remove any impurities.", "Step 5: The isolated product is dried under vacuum to obtain the final product." ] }

CAS RN

1354788-54-7

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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